N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule featuring a pyrrolidine-2-carboxamide core substituted with a 4-chlorobenzo[d]thiazol-7-yl group at the amide nitrogen and a thiophen-2-ylsulfonyl moiety at the pyrrolidine nitrogen. This compound belongs to a class of sulfonamide derivatives known for their modulation of biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases. The thiophen-2-ylsulfonyl group introduces unique electronic and steric properties, which may influence binding affinity and selectivity .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S3/c17-10-5-6-11(15-14(10)18-9-25-15)19-16(21)12-3-1-7-20(12)26(22,23)13-4-2-8-24-13/h2,4-6,8-9,12H,1,3,7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTUZGHLOHNYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine core substituted with a benzo[d]thiazole moiety and a thiophenesulfonyl group. Its molecular formula is with a molecular weight of 442.0 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O3S3 |
| Molecular Weight | 442.0 g/mol |
| CAS Number | 941892-64-4 |
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes crucial for bacterial cell wall synthesis and cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The mechanism involves the inhibition of the DprE1 enzyme, which is essential for the biosynthesis of the bacterial cell wall, leading to inhibited growth and survival of the bacteria.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity was evaluated using the MTT assay, revealing an IC50 value indicative of its potency in inducing cell death through apoptosis . The compound appears to induce cell cycle arrest at critical phases (S and G2/M), promoting the activation of apoptotic pathways characterized by increased Bax/Bcl-2 ratios and caspase activation .
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by Cakmak et al. (2022) demonstrated that derivatives similar to this compound effectively inhibited the growth of Mycobacterium tuberculosis, with notable selectivity towards bacterial cells over mammalian cells.
-
Anticancer Activity :
- In another study evaluating various derivatives, compounds structurally related to this compound showed potent activity against MCF-7 and HepG2 cells, with IC50 values ranging from 0.28 µg/mL to 9.6 µM depending on structural modifications . The study highlighted that modifications in the thiophene and benzo[d]thiazole moieties could enhance anticancer activity.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Not specified | Inhibition of DprE1 enzyme |
| Anticancer | MCF-7 | 0.28 µg/mL | Induction of apoptosis via cell cycle arrest |
| Anticancer | HepG2 | 9.6 µM | Induction of apoptosis via caspase activation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ()
Patent applications describe (2S,4R)-configured pyrrolidine-2-carboxamides with distinct substituents (Table 1). Key differences include:
- Acyl Groups: Examples 157–159 feature methylisoxazolyl or dimethylbutanoyl groups, whereas the target compound uses thiophen-2-ylsulfonyl. The latter’s smaller, sulfur-rich structure may reduce steric hindrance and enhance π-π interactions with aromatic residues in target proteins.
- Benzothiazole Substitution : The target compound’s 4-chlorobenzo[d]thiazol-7-yl group differs from the 4-(thiazol-5-yl)benzyl or 4-(4-methylthiazol-5-yl)benzyl groups in patent compounds. Positional isomerism (7-yl vs. 5-yl) likely alters binding orientation in enzyme active sites.
- Stereochemistry: Patent compounds are rigidly (2S,4R)-configured with hydroxyl groups at C4, which may improve hydrogen bonding.
Pharmacologically Active Analogues ()
Compound 43 ((S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide) shares a sulfonylpyrrolidine carboxamide scaffold but differs in substitution:
- Benzothiazole Position : The 2-yl substitution in 43 versus 7-yl in the target compound may lead to divergent interactions with cyclooxygenase (COX) or other inflammatory mediators.
- In contrast, the thiophen-2-ylsulfonyl group in the target compound may offer balanced electron effects, reducing gastrointestinal toxicity .
Table 1. Structural and Pharmacological Comparison
Mechanistic and Pharmacokinetic Insights
- Target Binding : The thiophen-2-ylsulfonyl group may engage in hydrophobic interactions with COX-2’s side pocket, similar to celecoxib, while the 4-chlorobenzo[d]thiazole could mimic indomethacin’s arylacetic acid moiety .
- Metabolic Stability : The 4-chloro substitution likely slows CYP450-mediated oxidation compared to unsubstituted benzothiazoles.
- Toxicity Profile : Replacement of the nitro group (as in 43 ) with thiophene sulfonyl may reduce reactive oxygen species generation, improving safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
